

# Difurfuryl Disulfide: A Technical Guide to its Sensory Profile

**Author:** BenchChem Technical Support Team. **Date:** November 2025

## Compound of Interest

Compound Name: *Difuroyl Disulfide*

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## Abstract

Difurfuryl disulfide (CAS No. 4437-20-1, FEMA No. 3146) is a potent organosulfur compound recognized for its significant contribution to the flavor and aroma of various cooked and roasted foods, most notably coffee and meat.<sup>[1][2][3][4]</sup> This technical guide provides a comprehensive overview of the current scientific understanding of the taste and odor characteristics of difurfuryl disulfide. While quantitative taste and odor threshold values are not readily available in the published literature, this document synthesizes the existing qualitative sensory data, outlines the general experimental approaches for sensory analysis, and describes the likely biochemical signaling pathways involved in its perception. This guide is intended to be a valuable resource for researchers and professionals in the fields of food science, flavor chemistry, and sensory science.

## Sensory Profile of Difurfuryl Disulfide

Difurfuryl disulfide is a high-impact aroma and flavor chemical with a complex sensory profile that is highly dependent on its concentration. At high concentrations, it is often described as having a strong, sulfurous, and sometimes unpleasant odor.<sup>[5][6]</sup> However, at very low, food-relevant concentrations, it imparts desirable roasted, meaty, and coffee-like notes.<sup>[1][5][7]</sup>

## Odor Characteristics

The odor of difurfuryl disulfide is multifaceted, contributing to the characteristic aroma of many thermally processed foods. The descriptors used in the literature highlight its potent and complex nature.

Odor Descriptor	Context/Concentration	Source(s)
Roasted, Meaty	General description	[8]
Sulfurous, Roasted, Nutty	Diluted	[9]
Coffee-like	Low concentrations	[1][5]
Earthy, Mushroom	At 0.10% in propylene glycol	[10]
Repulsive, Sulfur, Roast	General description	[6]
Cabbage, Onion	At 0.01% in propylene glycol	[6][11]

## Taste Characteristics

The taste profile of difurfuryl disulfide is less extensively documented than its odor profile. However, available data indicates that it contributes significantly to the savory and roasted taste of foods. One source specifies its taste characteristics at a concentration of 20 ppm.[2][3][7]

Taste Descriptor	Concentration	Source(s)
Roasted	20 ppm	[2][3][7]
Sulfuraceous	20 ppm	[2][3][7]
Alliaceous (garlic/onion-like)	20 ppm	[2][3][7]
Green	20 ppm	[2][3][7]
Meaty	20 ppm	[2][3][7]
Savory	General flavor profile	[12]

Note on Quantitative Threshold Values: Despite a comprehensive literature search, specific, peer-reviewed quantitative taste and odor threshold values for difurfuryl disulfide were not

found. Safety Data Sheets for this compound often state that the odor threshold has not been determined. The absence of this data in the public domain suggests that such studies may not have been conducted or published.

## Experimental Protocols for Sensory Analysis

While specific protocols for difurfuryl disulfide are not available, the determination of taste and odor thresholds for flavor compounds generally follows established sensory evaluation methodologies. These methods are designed to minimize bias and ensure the reliability of the results.

A common technique for determining odor thresholds is Gas Chromatography-Olfactometry (GC-O). This method separates volatile compounds in a sample, and as each compound elutes from the gas chromatograph, it is sniffed by a trained sensory panelist who describes the odor and its intensity.

For taste threshold determination, aqueous solutions of the compound at varying concentrations are presented to a panel of trained assessors. The American Society for Testing and Materials (ASTM) E679-04, "Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits," is a widely recognized standard for this type of analysis.

Below is a generalized workflow for determining sensory thresholds.

**Figure 1.** Generalized workflow for sensory threshold determination.

## Signaling Pathways

The perception of difurfuryl disulfide involves distinct signaling pathways for taste and smell. While the specific receptors for this molecule have not been definitively identified, knowledge of related sulfur compounds provides a strong basis for the likely mechanisms.

### Olfactory Signaling Pathway

The sense of smell is initiated by the binding of odorant molecules to olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons in the nasal cavity. The perception of thiols, the functional group present in the precursor to difurfuryl disulfide (furfuryl mercaptan), is known to be mediated by specific ORs.

Research has highlighted the crucial role of metal ions, particularly copper, in the activation of these receptors.

The proposed mechanism involves the binding of the sulfur-containing ligand to a copper ion cofactor within the receptor's binding pocket, which in turn triggers a conformational change in the receptor and initiates the downstream signaling cascade.

**Figure 2.** Proposed olfactory signaling pathway for sulfur compounds.

## Gustatory Signaling Pathway

The taste of sulfurous compounds is complex and not as well understood as the five basic tastes (sweet, sour, salty, bitter, and umami). It is likely that the perception of difurfuryl disulfide's "meaty" and "savory" characteristics is linked to the umami taste pathway, which involves the T1R1/T1R3 GPCR. Its "alliacious" and "sulfuraceous" notes may be detected through other mechanisms, possibly involving transient receptor potential (TRP) channels, which are known to be involved in the perception of pungent compounds like those in garlic and onion. Further research is needed to elucidate the specific receptors and pathways involved in the taste perception of difurfuryl disulfide.

## Conclusion

Difurfuryl disulfide is a critical component of the flavor and aroma of many important food products. Its sensory profile is characterized by desirable roasted, meaty, and coffee-like notes at low concentrations. While qualitative descriptions of its taste and odor are well-documented, a notable gap exists in the scientific literature regarding its quantitative sensory threshold values. Future research focusing on the determination of these thresholds using standardized sensory evaluation protocols would be highly valuable to the flavor and food industries. Furthermore, elucidation of the specific olfactory and gustatory receptors responsible for its perception would provide a more complete understanding of its sensory impact.

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- To cite this document: BenchChem. [Difurfuryl Disulfide: A Technical Guide to its Sensory Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12302429#difurfuryl-disulfide-taste-and-odor-threshold-values]

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## Contact

Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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